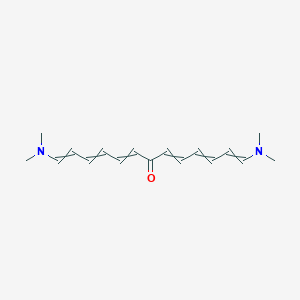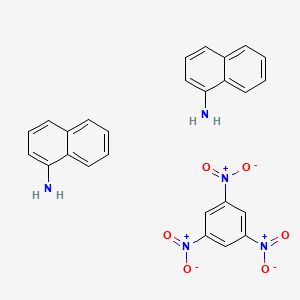
1-(5-Methyl-2-propyl-1H-imidazol-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Methyl-2-propyl-1H-imidazol-4-yl)propan-1-one is a compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
The synthesis of 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)propan-1-one can be achieved through several methods:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde under acidic conditions to form the imidazole ring.
Wallach Synthesis: This method uses an α-halo ketone and an aldehyde in the presence of ammonia or an amine.
Dehydrogenation of Imidazolines: This involves the oxidation of imidazolines to form imidazoles.
From α-Halo Ketones: This method involves the reaction of α-halo ketones with ammonia or primary amines.
Marckwald Synthesis: This method uses nitriles and aldehydes in the presence of ammonia.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(5-Methyl-2-propyl-1H-imidazol-4-yl)propan-1-one undergoes various chemical reactions:
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-Methyl-2-propyl-1H-imidazol-4-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(5-Methyl-2-propyl-1H-imidazol-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-(5-Methyl-2-propyl-1H-imidazol-4-yl)propan-1-one can be compared with other imidazole derivatives:
1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound has a nitro group and is used for its antibacterial properties.
[(1-Propyl-1H-imidazol-2-yl)methyl]amine dihydrochloride: This compound has a propyl group and is used in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
84227-35-0 |
|---|---|
Fórmula molecular |
C10H16N2O |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-(5-methyl-2-propyl-1H-imidazol-4-yl)propan-1-one |
InChI |
InChI=1S/C10H16N2O/c1-4-6-9-11-7(3)10(12-9)8(13)5-2/h4-6H2,1-3H3,(H,11,12) |
Clave InChI |
BEMDMAYFDBGPDH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=NC(=C(N1)C)C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


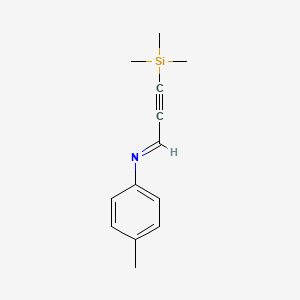
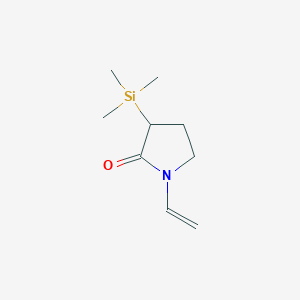
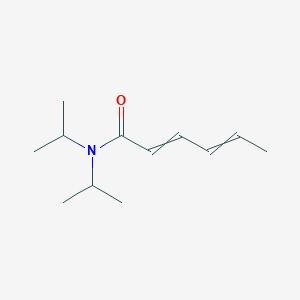
![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
![2,3-Dihydro-1H-1lambda~6~-imidazo[2,1-b][1,3]thiazole-1,1-dione](/img/structure/B14417921.png)
![Diethyl {[(oxolan-2-yl)oxy]methyl}phosphonate](/img/structure/B14417927.png)
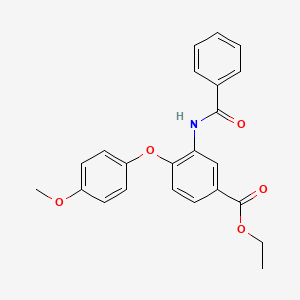
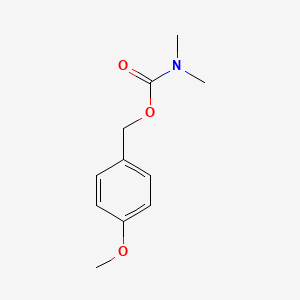
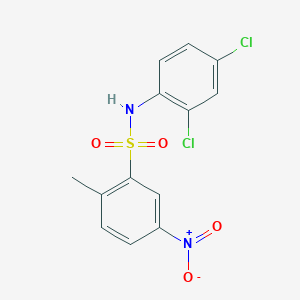
![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)
